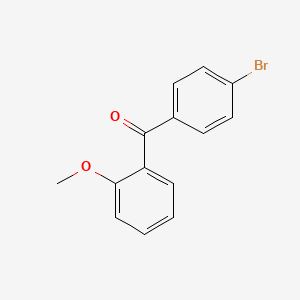

4-Bromo-2'-methoxybenzophenone

Overview

Description

4-Bromo-2’-methoxybenzophenone is a synthetic organic compound that belongs to the family of benzophenones . It has a CAS Number of 27428-65-5 and a molecular weight of 291.14 .

Synthesis Analysis

A new synthesis of 4-bromo-2-methoxybenzaldehyde is reported from 1,4 dibromo 2-fluorobenzene . First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C .Molecular Structure Analysis

The IUPAC name of 4-Bromo-2’-methoxybenzophenone is (4-bromophenyl) (2-methoxyphenyl)methanone . The InChI code is 1S/C14H11BrO2/c1-17-13-5-3-2-4-12 (13)14 (16)10-6-8-11 (15)9-7-10/h2-9H,1H3 .Chemical Reactions Analysis

The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .Physical And Chemical Properties Analysis

4-Bromo-2’-methoxybenzophenone has a melting point of 105-108 . It is a synthetic organic compound that belongs to the family of benzophenones .Scientific Research Applications

Potential in Photodynamic Therapy

The compound (E)-4-((5-bromo-2-(3,4-dicyanophenoxy)-3-methoxy benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a derivative of 4-Bromo-2'-methoxybenzophenone, has been studied for its application in photodynamic therapy. This compound, due to its spectroscopic, photophysical, and photochemical properties, shows potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

A study focused on natural bromophenols, including derivatives of 4-Bromo-2'-methoxybenzophenone, found these compounds to have significant antioxidant and anticancer activities. These derivatives, synthesized from readily available materials, exhibited potential in ameliorating oxidative damage and ROS generation in cellular models, indicating their promise in drug development for various diseases (Dong et al., 2022).

UV Absorption and Environmental Impact

2-Hydroxy-4-methoxybenzophenone, closely related to 4-Bromo-2'-methoxybenzophenone, is widely used in sunscreens and personal care products for UV absorption. Studies have indicated its presence in environmental water samples, raising concerns about its environmental impact and stability under different conditions (Negreira et al., 2009).

Chemical Synthesis and Applications

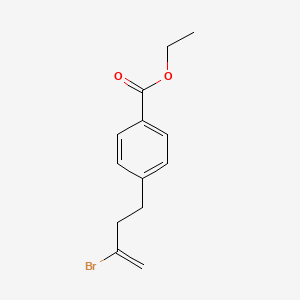

In the field of chemical synthesis, 4-Bromo-2'-methoxybenzophenone has been utilized as a starting material or intermediate in various synthetic procedures. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involved multiple steps, highlighting the compound's role in complex organic syntheses (Chen Bing-he, 2008).

Safety and Hazards

When handling 4-Bromo-2’-methoxybenzophenone, it is recommended to wear personal protective equipment/face protection . Avoid getting it in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe dust . Do not ingest . If swallowed then seek immediate medical assistance .

Future Directions

properties

IUPAC Name |

(4-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODQDJQTOLNYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641455 | |

| Record name | (4-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27428-65-5 | |

| Record name | (4-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

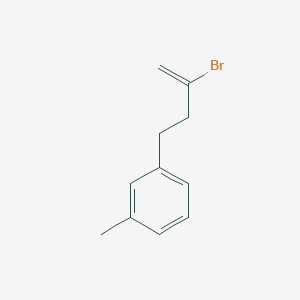

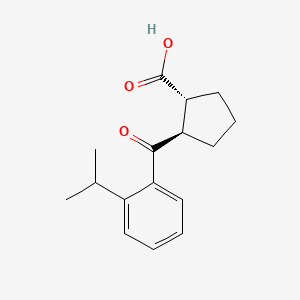

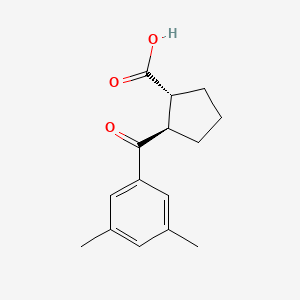

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)